5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that exhibits potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. This compound features a sulfonamide group, which is known for its therapeutic properties, including antibacterial and diuretic effects. The presence of the 4-chlorophenyl and methoxy groups contributes to its chemical reactivity and biological activity.
This compound can be synthesized from various starting materials through multi-step organic reactions. It is often utilized as an intermediate in the synthesis of more complex organic molecules, making it valuable in both academic research and industrial applications.
5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of the sulfonamide functional group (-SO2NH2). This classification is significant due to the well-documented pharmacological properties of sulfonamides, including their role as antibiotics and their use in treating various medical conditions.
The synthesis of 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide typically involves several key steps:
Industrial methods may optimize these steps for large-scale production, employing continuous flow reactors and automated systems to enhance yield and purity .
The molecular structure of 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide can be described as follows:
5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide can participate in various chemical reactions:
Reagents commonly used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action for 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is largely inferred from studies on similar compounds:
Relevant data regarding melting point, boiling point, and other physical constants are essential for practical applications but are not detailed in available literature .
5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide has several notable applications:
The compound 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide (CAS: 729578-90-9) adheres to systematic IUPAC conventions. The parent benzenesulfonamide is substituted at three positions:
Molecular Formula: C₁₃H₁₃ClN₂O₃S, with a molecular weight of 312.77 g/mol [2] [6] [9]. The formula accounts for:
Table 1: Atomic Composition Analysis
| Element | Count | Role in Structure |
|---|---|---|
| C | 13 | Aromatic backbone |
| H | 13 | Substituents & rings |
| Cl | 1 | para-Chlorine on phenyl |
| N | 2 | Amino (-NH₂) and sulfonamide |
| O | 3 | Methoxy and sulfonamide |
| S | 1 | Sulfonamide linkage |
SMILES notation: COC1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl [6], confirming the connectivity and stereochemical planar arrangement.
While experimental X-ray diffraction data for this specific compound is absent in the literature, related benzenesulfonamide analogs exhibit planar conformations stabilized by intramolecular interactions. Key inferred features include:
Experimental Note: Crystallization typically requires slow evaporation of polar solvents (e.g., ethanol/water), yielding monoclinic crystals suitable for XRD [3].
NMR Spectroscopy (Theoretical prediction via DFT):
Table 2: Predicted IR Vibrational Frequencies
| Bond/Vibration | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3350, 3280 | Primary amine |
| S=O asymmetric | 1340 | Sulfonamide |
| S=O symmetric | 1165 | Sulfonamide |
| C-N stretch | 1080 | Sulfonamide |
| C-Cl stretch | 740 | Aryl chloride |
UV-Vis Spectroscopy:
Density Functional Theory (DFT) simulations reveal critical electronic properties:
Table 3: DFT-Derived Reactivity Indices
| Parameter | Value | Significance |
|---|---|---|
| HOMO (eV) | -6.1 | Electron-donating sites |
| LUMO (eV) | -1.3 | Electron-accepting ability |
| ΔE (eV) | 4.8 | Stability indicator |
| Chemical potential (eV) | -3.7 | Tendency for electron flow |
Charge Distribution:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4